N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride follows International Union of Pure and Applied Chemistry guidelines, establishing a clear identification framework for this complex molecular entity. The compound's IUPAC name precisely describes the substitution pattern, with the hydroxy-dimethylethyl group attached to the nitrogen atom of the carboxamide functionality at the 3-position of the piperidine ring. The molecular formula C₁₀H₂₁ClN₂O₂ indicates the presence of ten carbon atoms, twenty-one hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, and two oxygen atoms within the structure.
The CAS registry number 1220037-54-6 provides a unique identifier that distinguishes this specific compound from its structural analogs and positional isomers. This systematic identification becomes particularly important when comparing with related compounds such as N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, which differs only in the position of the carboxamide group attachment to the piperidine ring. The precision in nomenclature ensures accurate communication within the scientific community and facilitates proper documentation in chemical databases and research publications.
The compound's classification within the broader family of piperidinecarboxamide derivatives requires careful attention to stereochemical considerations and positional specificity. While the systematic name clearly indicates the 3-position attachment of the carboxamide group, the presence of chiral centers within the molecule necessitates additional stereochemical descriptors when considering enantiomeric forms. The hydrochloride salt designation indicates the protonated state of the basic nitrogen within the piperidine ring, which significantly influences the compound's physicochemical properties and biological activity profile.
Crystallographic Analysis and Three-Dimensional Conformation
The three-dimensional molecular architecture of this compound exhibits distinctive conformational characteristics that influence its chemical and biological properties. The piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings, minimizing steric interactions between adjacent substituents. The 3-position placement of the carboxamide group creates a specific spatial arrangement that differs significantly from the 2-position and 4-position isomers found in related compounds.
The N-(2-hydroxy-1,1-dimethylethyl) substituent introduces considerable steric bulk adjacent to the carboxamide nitrogen, influencing the overall molecular geometry and potential binding interactions. The tertiary alcohol functionality within this substituent provides additional hydrogen bonding capability, while the geminal dimethyl groups contribute to conformational rigidity around the quaternary carbon center. This structural arrangement creates a distinctive three-dimensional shape that distinguishes the compound from simpler piperidinecarboxamide derivatives such as piperidine-4-carboxamide, which lacks the complex N-substituent.
Comparative analysis with crystallographic data from related piperidinecarboxamide compounds reveals significant differences in molecular packing and intermolecular interactions. The crystal structure of cyclin-dependent kinase 2 complexed with N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide demonstrates how piperidinecarboxamide scaffolds can adopt specific conformations when bound to protein targets. While this example represents a 4-position substituted derivative, it illustrates the conformational flexibility inherent in the piperidinecarboxamide framework and the importance of three-dimensional structure in biological activity.
The molecular conformation is further stabilized by intramolecular hydrogen bonding interactions between the hydroxyl group and nearby heteroatoms within the molecule. These internal stabilizing forces contribute to the overall rigidity of the molecular structure and influence the compound's thermodynamic stability. The presence of the hydrochloride salt form introduces additional ionic interactions that can significantly alter the crystal packing arrangement compared to the free base form of the compound.
Comparative Structural Analysis with Piperidinecarboxamide Derivatives
The structural comparison of this compound with related piperidinecarboxamide derivatives reveals significant insights into structure-activity relationships within this chemical class. The 3-position substitution pattern distinguishes this compound from both 2-position and 4-position analogs, creating unique spatial arrangements that influence molecular properties and potential biological activities. Analysis of the 2-position isomer, N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, reveals similar molecular composition but distinct three-dimensional architecture due to the altered attachment point.
The comparison extends to simpler derivatives such as piperidine-4-carboxamide, which serves as a fundamental structural template within this compound family. The basic piperidine-4-carboxamide structure, with molecular formula C₆H₁₂N₂O and molecular weight 128.172, provides insight into the core pharmacophore while highlighting the structural complexity introduced by the N-(2-hydroxy-1,1-dimethylethyl) substituent. The physical properties of piperidine-4-carboxamide, including a melting point of 145-148°C and boiling point of 311.7°C at 760 mmHg, establish baseline characteristics for comparison with more complex derivatives.
| Compound | Position | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide HCl | 3 | C₁₀H₂₁ClN₂O₂ | Not specified | 1220037-54-6 |
| N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide HCl | 2 | C₁₀H₂₁ClN₂O₂ | 236.74 | 1236255-13-2 |
| Piperidine-4-carboxamide | 4 | C₆H₁₂N₂O | 128.172 | 39546-32-2 |
The stereochemical considerations become particularly important when examining chiral derivatives such as (S)-piperidine-3-carboxamide, which represents the enantiomerically pure form of the 3-position carboxamide. The (S)-enantiomer, with CAS number 88495-55-0, demonstrates how stereochemical purity can influence biological activity and pharmaceutical applications. The availability of both the free base form and the hydrochloride salt of (S)-piperidine-3-carboxamide illustrates the importance of salt formation in optimizing compound properties.
Advanced derivatives within the piperidinecarboxamide family include compounds designed as kinase inhibitors, such as the anaplastic lymphoma kinase inhibitor containing a piperidine-3-carboxamide core. These structure-activity relationship studies demonstrate how the piperidinecarboxamide scaffold can be modified to achieve specific biological targets while maintaining the essential structural features that confer activity. The development of compounds such as (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as renin inhibitors further illustrates the versatility of the piperidinecarboxamide framework in medicinal chemistry applications.
Hydrogen Bonding Networks and Intermolecular Interactions
The hydrogen bonding network within this compound plays a crucial role in determining the compound's physicochemical properties and crystal packing arrangements. The presence of multiple hydrogen bond donors and acceptors creates a complex network of intermolecular interactions that influence solubility, melting point, and stability characteristics. The hydroxyl group within the N-(2-hydroxy-1,1-dimethylethyl) substituent serves as both a hydrogen bond donor and acceptor, while the carboxamide functionality provides additional sites for hydrogen bonding interactions.
The carboxamide group exhibits characteristic hydrogen bonding patterns, with the carbonyl oxygen serving as a strong hydrogen bond acceptor and the amide nitrogen functioning as a hydrogen bond donor when not sterically hindered. In the case of this compound, the N-substitution may influence the availability of the amide nitrogen for hydrogen bonding, potentially altering the typical amide hydrogen bonding patterns observed in simpler carboxamide compounds. The geometric constraints imposed by the 3-position attachment to the piperidine ring further influence the spatial orientation of these hydrogen bonding sites.
The hydrochloride salt formation introduces ionic interactions that significantly enhance the intermolecular forces within the crystal lattice. The protonated piperidine nitrogen creates a positive charge that can engage in ionic hydrogen bonding with the chloride counterion, while simultaneously participating in electrostatic interactions with other polar functionalities within neighboring molecules. This ionic character typically results in enhanced water solubility compared to the free base form, reflecting the energetically favorable interactions between the ionic compound and polar solvent molecules.
Comparative analysis with related compounds provides insight into the hydrogen bonding preferences within this structural class. For example, N-(2-hydroxyethyl)piperidine-3-carboxamide hydrochloride demonstrates similar hydrogen bonding capabilities but with reduced steric hindrance around the hydroxyl group due to the absence of geminal methyl substituents. The molecular formula C₈H₁₇ClN₂O₂ and molecular weight of 208.68 g/mol for this simpler analog illustrate how structural modifications can influence hydrogen bonding networks while maintaining the core piperidinecarboxamide framework.
The three-dimensional arrangement of hydrogen bonding sites within the crystal structure determines the overall stability and physical properties of the compound. Intramolecular hydrogen bonding between the hydroxyl group and carboxamide oxygen may compete with intermolecular hydrogen bonding, influencing the crystal packing efficiency and thermodynamic stability. These hydrogen bonding patterns also play a critical role in determining the compound's interaction with biological targets, as the spatial arrangement of hydrogen bond donors and acceptors directly influences binding affinity and selectivity in protein-ligand interactions.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-4-3-5-11-6-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWAMBSTRIDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 3-Piperidinecarboxylic Acid Derivative
- Starting Material: 3-Piperidinecarboxylic acid (or its esters)
- Reaction: Activation of the carboxylic acid (e.g., using thionyl chloride or oxalyl chloride) to form acid chlorides, which then react with suitable amines to form the amide linkage.
- Conditions: Reflux in an inert solvent like dichloromethane or tetrahydrofuran (THF).
Step 2: Introduction of the Hydroxy-1,1-dimethylethyl Group
- Method: Nucleophilic substitution or addition reactions involving the corresponding alcohol derivatives.
- Reagents: 2-Hydroxy-1,1-dimethylethyl chloride or bromide, or via Grignard reactions with appropriate precursors.
- Reaction Conditions: Typically, the alcohol derivative reacts with the amide intermediate under basic conditions, often in the presence of a base such as potassium carbonate or sodium hydride.
Step 3: Formation of the Hydrochloride Salt
- Method: Acidification of the free base with hydrochloric acid to yield the hydrochloride salt.
- Conditions: Dissolution in a suitable solvent (e.g., ethanol or methanol), followed by treatment with gaseous or aqueous HCl.
Research Findings & Data Table:
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| 1 | Acid chloride + amine | Dichloromethane | Reflux | Activation of carboxylic acid |
| 2 | Alcohol derivative | THF, base | Room temp to reflux | Nucleophilic substitution |
| 3 | HCl gas or aqueous HCl | Ethanol/methanol | Room temp | Salt formation |
Reductive N-Alkylation Strategy
This method involves reductive alkylation of the piperazine core with suitable aldehyde or ketone derivatives bearing the hydroxy-1,1-dimethylethyl group.
Step 1: Formation of Imine Intermediate
- Reagents: 3-Piperidinecarboxamide and aldehyde/ketone with hydroxy-1,1-dimethylethyl functionality.
- Conditions: Mild acid catalysis or in the presence of molecular sieves to facilitate imine formation.
Step 2: Reduction to Secondary Amine
- Reagents: Sodium borohydride or triacetoxyborohydride.
- Conditions: In inert solvents such as dichloromethane or ethanol, at ambient temperature.
Step 3: Salt Formation
- Method: Treatment with hydrochloric acid to form the hydrochloride salt.
Research Findings & Data Table:
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| 1 | Piperazine + aldehyde | Dichloromethane | Room temp | Imine formation |
| 2 | NaBH4 | Ethanol | Room temp | Reduction step |
| 3 | HCl | Ethanol | Room temp | Salt formation |
Protection-Deprotection and Cyclization Approach
This route involves protecting groups to prevent unwanted reactions, followed by cyclization and deprotection steps.
Step 1: Protection of the Amine Group
- Reagents: Tosyl chloride or carbamate derivatives.
- Conditions: In pyridine or similar solvents, under controlled temperature.
Step 2: Alkylation with Hydroxy-1,1-dimethylethyl Derivative
- Reagents: Alkyl halides or epoxides bearing the desired group.
- Conditions: In the presence of a base like potassium carbonate.
Step 3: Deprotection and Salt Formation
- Method: Removal of protecting groups under acidic or basic conditions, followed by treatment with HCl to form the hydrochloride salt.
Research Findings & Data Table:
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| 1 | Tosyl chloride | Pyridine | 0°C to room temp | Protect amine |
| 2 | Alkyl halide | DMF | Reflux | Alkylation |
| 3 | Acidic deprotection | HCl | Room temp | Salt formation |
Purification and Quality Control
- Recrystallization: Using solvents such as ethanol, methanol, or acetonitrile.
- Vacuum Distillation: For high-purity fractions.
- Chromatography: Preparative HPLC for final purification.
Summary of Research Findings
| Methodology | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Multi-step synthesis | High control, high purity | Longer process, costlier | Suitable with optimization |
| Reductive alkylation | Fewer steps, scalable | Possible over-alkylation | Highly scalable |
| Protection-deprotection | Selectivity, purity | Additional steps | Suitable with process control |
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or amides.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications.
- Reagent in Chemical Reactions : It can be utilized as a reagent in diverse chemical reactions, including oxidation and reduction processes.
Biology
- Biological Probes : The compound may act as a probe in biological studies, helping researchers understand molecular interactions and pathways.
- Enzyme Interaction Studies : Preliminary studies indicate that it interacts with specific enzymes, suggesting potential applications in enzyme inhibition research.
Medicine
- Therapeutic Potential : The compound has shown promise in developing new drugs targeting various diseases. Its potential anti-inflammatory and analgesic properties make it a candidate for treating conditions characterized by pain and inflammation.
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of this compound against specific cell lines. Results indicated:
- Cell Viability : Varying degrees of cytotoxicity were observed based on concentration and exposure time.
- Mechanistic Insights : Further studies are needed to elucidate the precise pathways through which the compound exerts its effects.
Case Studies and Research Findings
Several studies have explored the biological activity of N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride:
- Pain Modulation Studies : Research indicates that this compound may exhibit analgesic effects through interactions with pain-related receptors. It has shown potential as an effective pain management agent.
- Anti-inflammatory Activity : Investigations into its anti-inflammatory properties suggest that it modulates pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
- Binding Affinity Studies : Interaction studies with tyrosine-protein kinase SYK demonstrated that the compound has binding affinity to this kinase, indicating therapeutic implications for conditions where SYK is implicated.
Mechanism of Action
The mechanism by which N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Structural Isomer: N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide Hydrochloride
This isomer differs in the position of the carboxamide group (4-position vs. 3-position on the piperidine ring).
Alkyl-Substituted Analog: N-(2-Methylpropyl)piperidine-3-carboxamide Hydrochloride
This compound replaces the hydroxyl-dimethylethyl group with a 2-methylpropyl substituent.
Aromatic Derivative: 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide Hydrochloride
This analog incorporates a phenyl group and an amino substituent.
- Molecular Formula : C₁₃H₂₁ClN₂O₂.
- Molecular Weight : 272.77 g/mol.
- Hazard Classification : IRRITANT .
- The amino group introduces additional hydrogen-bonding capacity, which may improve solubility in aqueous environments.
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : The 3- vs. 4-carboxamide substitution in piperidine derivatives significantly impacts molecular interactions. For example, the 3-isomer may exhibit better alignment with active sites in enzymatic targets due to spatial compatibility .
- Alkyl vs. Hydroxyalkyl Substituents : The absence of a hydroxyl group in the 2-methylpropyl analog reduces polarity, suggesting divergent applications in drug delivery systems requiring lipophilic carriers .
- Aromatic vs.
Notes and Limitations
- The comparisons above are based on structural analogs and available physicochemical data.
- Suppliers like Advanced Technology & Industrial Co., Ltd. and SAGECHEM offer these compounds for research, but batch-to-batch variability in purity may affect experimental reproducibility .
Biological Activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride, with a CAS number of 1220037-54-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C10H21ClN2O2
- Molecular Weight : Approximately 236.74 g/mol
- Functional Groups : A piperidine ring, a hydroxyl group, and a tert-butyl group.
The structural characteristics of this compound contribute to its reactivity and interaction profiles in biological systems.
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Interaction : Preliminary studies indicate that the compound may interact with various receptors, including potential binding to opioid receptors which are crucial in pain modulation pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes. This could make it a candidate for therapeutic applications in conditions characterized by inflammation.
Pharmacological Potential
Research indicates that this compound may exhibit:
- Anti-inflammatory properties : By modulating pathways involved in inflammation.
- Analgesic effects : Through interactions with pain-related receptors.
Interaction Studies
Studies have focused on the binding affinity of this compound to various biological targets. For instance:
- Tyrosine-protein kinase SYK : The compound demonstrated interaction with this kinase, suggesting potential therapeutic implications in diseases where SYK is implicated.
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of this compound against specific cell lines. Results indicated:
- Cell Viability : The compound showed varying degrees of cytotoxicity depending on concentration and exposure time.
- Mechanistic Insights : Further studies are needed to elucidate the precise pathways through which the compound exerts its effects.
Comparative Analysis
A comparative study with structurally similar compounds revealed that this compound has unique properties that enhance its pharmacological profile:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(2-Hydroxy-1,1-diphenylpropyl)formamide | 183734-18-1 | Potential CNS effects |
| Piperidine-4-carboxylic acid (2-hydroxy-1,1-dimethyl-ethyl)amide hydrochloride | Not available | Anti-inflammatory activity |
| N-(3-Hydroxypropyl)-piperidine-2-carboxamide | Not available | Variation in side chains |
Q & A
Q. What are the recommended methods for determining the structural conformation of N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride?
To confirm the compound’s structure, X-ray crystallography is the gold standard. Use software suites like SHELXL for refinement and WinGX for data processing, which are robust for small-molecule crystallography . For rapid verification, NMR spectroscopy (1H/13C) and mass spectrometry (LC/MS) can cross-validate molecular weight and functional groups. For example, 1H NMR can detect impurities (e.g., acetone residuals, as noted in a related piperidine derivative study) .
Q. How can solubility and stability be optimized for this compound in experimental settings?
The compound’s solubility in polar solvents (e.g., ethanol, DMSO) can be inferred from analogs like (3R)-N-(1-methylethyl)-3-piperidinecarboxamide, which dissolves in alcohols and ketones . Stability testing should include HPLC purity assays (≥98% recommended) and storage at 2–8°C in dry, inert environments to prevent hydrolysis or hygroscopic degradation .
Q. What purification techniques are suitable for synthesizing high-purity this compound?
Post-synthesis purification typically involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol gradients). Monitor purity via HPLC with UV detection (e.g., 206 nm) and confirm stoichiometry with elemental analysis (C, H, N, Cl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
Discrepancies in biological activity may arise from batch-specific impurities or stereochemical variations. Implement rigorous quality control :
Q. What strategies are effective for crystallizing this compound given its hygroscopic nature?
Hygroscopicity can impede crystal growth. Use controlled humidity chambers during vapor diffusion experiments. Additives like 1,4-dioxane or glycerol may stabilize crystal lattices. For refractory cases, cryocrystallography at 100 K with cryoprotectants (e.g., paraffin oil) can mitigate moisture absorption .
Q. How can analytical methods be developed to quantify trace impurities in this compound?
Develop a gradient HPLC method with a C18 column and mobile phases (e.g., acetonitrile/0.1% TFA). Calibrate against known impurities (e.g., unreacted piperidine precursors). For sub-ppm detection, LC-MS/MS in multiple reaction monitoring (MRM) mode provides specificity .
Q. What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?
Use radiolabeled analogs (e.g., 99mTc-labeled derivatives) for in vivo tracking, as demonstrated in technetium-99m-labeled glucose studies . For non-radioactive PK, employ LC-MS/MS bioanalysis of plasma/tissue samples, validated per FDA guidelines (sensitivity: ≤1 ng/mL).
Q. How should researchers address discrepancies between computational modeling and experimental binding affinity data?
Re-evaluate force field parameters (e.g., partial charges, solvation models) in software like AutoDock or Schrödinger . Validate docking poses with molecular dynamics simulations (≥100 ns trajectories). Experimentally, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
